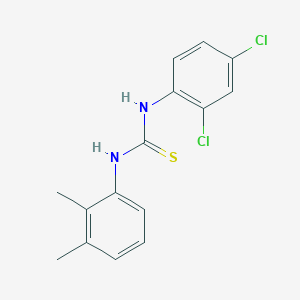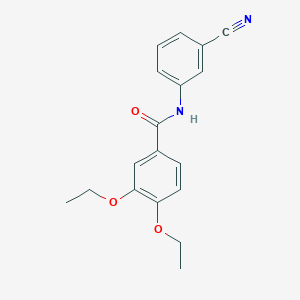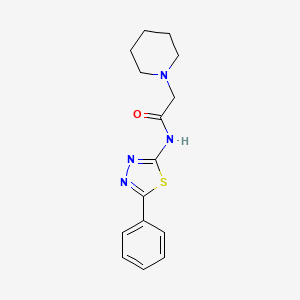
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide typically involves the cyclization of thiosemicarbazide with aromatic acids to yield 5-phenyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with piperidin-1-ylacetic acid under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .
科学的研究の応用
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Thiadiazole derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like inosine monophosphate dehydrogenase, which is crucial for the proliferation of cancer cells . The compound can also modulate oxidative stress pathways, contributing to its pharmacological effects .
類似化合物との比較
Similar Compounds
- 5-phenyl-1,3,4-thiadiazol-2-amine
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(8-quinolinylsulfanyl)acetamide
- 5-phenyl-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-methyl-1,3,4-thiadiazol-2-amine .
Uniqueness
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide stands out due to its unique combination of the thiadiazole ring and the piperidin-1-ylacetamide moiety. This structure imparts specific pharmacological properties, making it a valuable compound for medicinal chemistry research .
特性
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13(11-19-9-5-2-6-10-19)16-15-18-17-14(21-15)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPVKGXEGPWSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B5838042.png)

![2-FURYL[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5838050.png)
![N~1~-(4-METHOXYPHENYL)-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5838055.png)
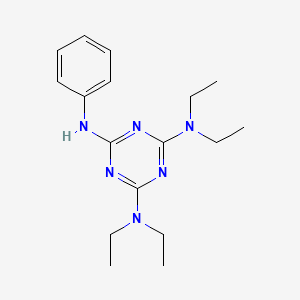
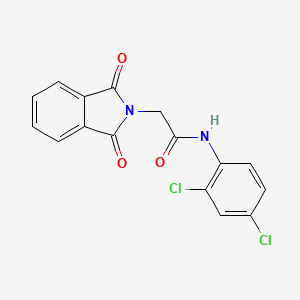
![4-[(3-fluoroanilino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
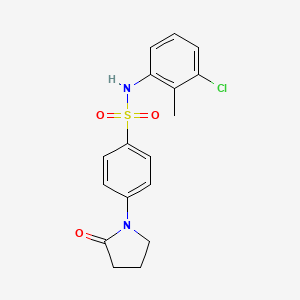
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)
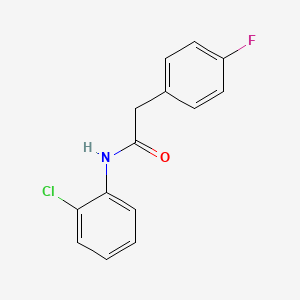
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5838137.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
